molecular formula C17H12ClFN4O2S B2407721 N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1206987-51-0

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide

Cat. No.: B2407721
CAS No.: 1206987-51-0
M. Wt: 390.82
InChI Key: MUVLCEJAKDTTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which this compound is a part of, have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .

Mode of Action

2-aminothiazole derivatives have been shown to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their activity, thereby preventing the proliferation of cancer cells.

Biochemical Pathways

Given that 2-aminothiazole derivatives have been used in the development of anticancer drugs , it can be inferred that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Given that 2-aminothiazole derivatives have shown potent inhibitory activity against various human cancerous cell lines , it can be inferred that this compound may result in the inhibition of cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chloropyridine with an amine to form an intermediate, which is then reacted with a thiazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound .

Scientific Research Applications

N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets N-(4-(2-((2-chloropyridin-3-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-fluorobenzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[2-[(2-chloropyridin-3-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN4O2S/c18-15-13(2-1-7-20-15)22-14(24)8-12-9-26-17(21-12)23-16(25)10-3-5-11(19)6-4-10/h1-7,9H,8H2,(H,22,24)(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVLCEJAKDTTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.